2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide
Overview
Description
The compound "2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide" is a derivative of dihydropyrimidine, which is a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. The methylthio group at the 2-position is a common structural motif in medicinal chemistry, often imparting desirable properties to the molecule.
Synthesis Analysis
The synthesis of 2-methylthio-1,4-dihydropyrimidine derivatives has been achieved through the alkylation of tetrahydropyrimidines with methyl iodide in the presence of pyridine, yielding good results . A similar approach is used for the synthesis of various substituted pyrimidines, including the preparation of 2,4,5,6-tetrasubstituted pyrimidines through the condensation of thiouronium salts with malononitrile derivatives . The Atwal-Biginelli cyclocondensation reaction is another method used to synthesize 2-methylthio-4,4,6-trisubstituted pyrimidine derivatives, starting from S-methylisothiourea hemisulfate salt .
Molecular Structure Analysis
The molecular structures of related 2-methylthio substituted pyrimidines have been characterized using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR . The presence of the methylthio group can influence the electron delocalization within the pyrimidine ring, as observed in the molecular structures of similar compounds . Density functional theory (DFT) calculations have also been employed to predict the molecular geometry and vibrational frequencies, which are in good agreement with experimental data .
Chemical Reactions Analysis
The reactivity of 2-methylthio substituted pyrimidines has been explored in various chemical reactions. For instance, 6-methylsulfanyl-2,4-dithioxo-tetrahydropyrimidine derivatives have been used as starting materials for the synthesis of thieno[2,3-d]pyrimidines and amino-substituted pyrimidines upon reaction with different alkylants and nucleophiles . Additionally, 2-methylthio substituted dihydropyridines have been shown to undergo formal [3+2] cycloaddition reactions with carbonyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methylthio substituted pyrimidines are influenced by their molecular structure. The absorption spectra, PMR spectra, and pKa values of the N-5 methyl group have been determined for some derivatives, providing insight into their acid-base behavior . The analgesic activity of certain 2-methylthio-1,4-dihydropyrimidine derivatives has been attributed to the inhibition of peripheral pain mechanisms . Furthermore, the antibacterial potential of these compounds has been evaluated, with some derivatives showing potent activity against various bacterial strains .
Scientific Research Applications
Synthesis and Chemical Properties
- 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide is utilized in the synthesis of various chemical compounds. For example, its reaction with 4-methoxybenzylamine leads to a compound with bronchorelaxant effects via H1 receptor antagonism, which was observed in guinea pig tracheal chain (Genç et al., 2013). This compound has also been used in molecular geometry studies and chemical shift calculations using density functional and Hartree–Fock methods.
Biological Applications
- Novel 2-methylthio-1,4-dihydropyrimidine derivatives have been synthesized and shown to possess antibacterial activity against various bacterial strains, indicating potential applications in antimicrobial treatments (Sarode & Bhole, 2019).
- The compound's derivatives exhibit cytotoxic activity in addition to antibacterial and antimicrobial activities, suggesting a role in developing new therapeutic agents (Fathalla et al., 2006).
Chemical Reactions and Transformations
- 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide participates in heteroannelation reactions, enabling the creation of novel tri- and tetracyclic hetero-systems, which can be useful in various chemical synthesis processes (Fröhlich et al., 2002).
- This compound is involved in synthetic routes for creating new pyrimidine derivatives, which have potential applications in medicine and pharmacology (Khanina et al., 1989).
properties
IUPAC Name |
2-methylsulfanyl-1,4,5,6-tetrahydropyrimidine;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S.HI/c1-8-5-6-3-2-4-7-5;/h2-4H2,1H3,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXGXTKDBJMOAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCCN1.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202854 | |
Record name | Pyrimidinium, 1,4,5,6-tetrahydro-2-methylthio-, iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide | |
CAS RN |
5445-73-8 | |
Record name | Pyrimidine, 1,4,5,6-tetrahydro-2-(methylthio)-, hydriodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5445-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidinium, 1,4,5,6-tetrahydro-2-methylthio-, iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5445-73-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrimidinium, 1,4,5,6-tetrahydro-2-methylthio-, iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine hydriodide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9JDC94H2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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